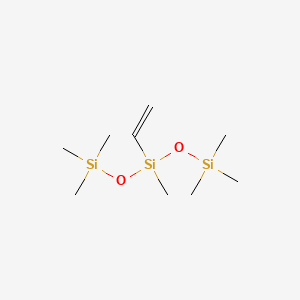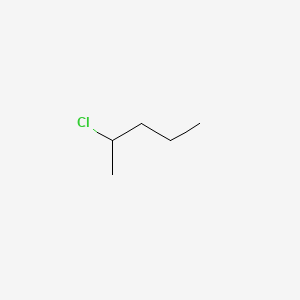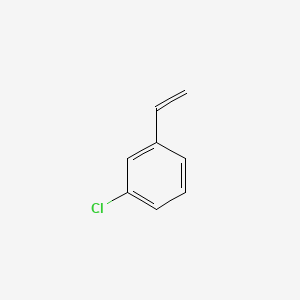
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxan
Übersicht
Beschreibung
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane is an organosilicon compound with the chemical formula CH3Si[OSi(CH3)3]2CH=CH2. It is a clear, colorless liquid with a molecular weight of 248.54 g/mol . This compound is used as an intermediate in organic synthesis and has applications in various fields such as materials science and polymer chemistry.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds and polymers.
Biology: The compound’s unique properties make it useful in the development of biomaterials and biocompatible coatings.
Wirkmechanismus
Mode of Action
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane interacts with its targets through chemical reactions. For instance, it can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst .
Biochemical Pathways
As an intermediate, 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane is involved in the synthesis pathways of various organosilicon compounds. It can participate in electrophilic substitution of unsaturated silanes and hydrosilylation reactions .
Pharmacokinetics
, can impact its behavior in chemical reactions.
Result of Action
The result of 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane’s action is the formation of new organosilicon compounds with desired functionalities. For example, it can be used to synthesize 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, an agricultural adjuvant and sensory performance enhancer used in cosmetic formulations .
Vorbereitungsmethoden
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane can be synthesized through hydrosilylation reactions. One common method involves the reaction of vinylsilane with trimethylsilyloxy groups in the presence of a catalyst. The reaction typically requires a platinum catalyst and can be carried out under mild conditions . Industrial production methods often involve similar hydrosilylation processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon hydrides to unsaturated compounds such as alkenes.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Substitution: 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include benzophenone as a photoinitiator for hydrosilylation . Major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane can be compared with other similar compounds such as:
Vinyltrimethoxysilane: Another vinylsilane compound used in similar applications.
Vinyltrimethylsilane: A related compound with different reactivity and applications.
Methylphenylsilane: A compound with a phenyl group instead of a vinyl group, leading to different chemical properties.
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane is unique due to its combination of vinyl and trimethylsilyloxy groups, which provide distinct reactivity and versatility in various applications.
Eigenschaften
IUPAC Name |
ethenyl-methyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9H,1H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNTUAHMWISEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-14-2 | |
| Record name | Poly[oxy(ethenylmethylsilylene)], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30968326 | |
| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-85-4 | |
| Record name | Vinylmethylbis(trimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisiloxane, 3-ethenyl-1,1,1,3,5,5,5-heptamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylbis(trimethylsilyloxy)vinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Vinylmethylbis(trimethylsiloxy)silane play in the synthesis of novel polymers?
A1: Vinylmethylbis(trimethylsiloxy)silane acts as a crucial building block in the synthesis of poly[2,5-dimethyl-2,5-bis(trimethylsiloxy)-1-oxa-2,5-disila-1,5-pentanylene] (V). [] This is achieved through a two-step process. First, Vinylmethylbis(trimethylsiloxy)silane is reacted with 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) to yield cis and trans isomers of 2,5-dimethyl-2,5-bis(trimethylsiloxy)-1-oxa-2,5-disilacyclopentane (II). Subsequently, II undergoes anionic ring-opening polymerization (AROP) to produce the desired polymer (V). []
Q2: How is the structure of the resulting polymer (V) characterized?
A2: The structure of poly[2,5-dimethyl-2,5-bis(trimethylsiloxy)-1-oxa-2,5-disila-1,5-pentanylene] (V) is thoroughly investigated using a combination of spectroscopic techniques. ¹H, ¹³C, and ²⁹Si NMR, along with IR spectroscopy, are employed to confirm the chemical composition and bonding arrangements within the polymer. [] Notably, ²⁹Si NMR proves particularly valuable in elucidating the polymer's microstructure, revealing the arrangement of silicon atoms and their surrounding substituents. [] This comprehensive characterization provides valuable insights into the structure-property relationships of the synthesized polymer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)








